(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Catalog No.
S15739486
CAS No.
M.F
C23H22N2O3S
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-...

Product Name

(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

IUPAC Name

benzhydryl (6R,7R)-7-amino-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H22N2O3S/c1-2-9-17-14-29-22-18(24)21(26)25(22)19(17)23(27)28-20(15-10-5-3-6-11-15)16-12-7-4-8-13-16/h2-13,18,20,22H,14,24H2,1H3/b9-2-/t18-,22-/m1/s1

InChI Key

KGHADALWBFAJHM-DQMDSDHPSA-N

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4

The compound (6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex bicyclic structure that features multiple functional groups, including an amino group, a thioether, and a carboxylate moiety. The stereochemistry at the 6 and 7 positions is specified as R, indicating that these centers have specific spatial arrangements that can influence the compound's biological activity and reactivity. This compound belongs to a class of molecules known for their potential pharmacological properties.

Such as alkylation, acylation, and cyclization.
  • Use of chiral catalysts: To ensure the correct stereochemistry (R configuration) at the 6 and 7 positions, asymmetric synthesis techniques may be employed.
  • Modification of existing compounds: Starting from simpler bicyclic or thiazole derivatives and introducing the desired functional groups through targeted reactions.
  • Each method's efficiency can vary based on the starting materials and desired yield .

    Research indicates that compounds similar to (6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate exhibit various biological activities:

    • Antimicrobial properties: Many bicyclic compounds show effectiveness against bacterial and fungal infections.
    • Anticancer activity: Some derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

    The precise biological effects depend on the structural nuances of the compound, including its stereochemistry and functional groups .

    The potential applications of (6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate include:

    • Pharmaceutical development: As a candidate for new antimicrobial or anticancer drugs.
    • Biochemical research: As a tool for studying enzyme mechanisms or metabolic pathways due to its unique structure.

    These applications highlight the compound's relevance in both therapeutic contexts and scientific research .

    Interaction studies are crucial for understanding how this compound interacts with biological targets:

    • Binding affinity assays: Evaluating how well the compound binds to specific enzymes or receptors.
    • In vitro studies: Assessing its effects on cell lines to determine cytotoxicity or therapeutic efficacy.
    • In vivo studies: Testing in animal models to observe pharmacokinetics and pharmacodynamics.

    These studies help elucidate the compound's mechanism of action and potential side effects .

    Several compounds share structural similarities with (6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, including:

    Compound NameStructural FeaturesBiological Activity
    Compound ABicyclic structure with an amino groupAntimicrobial
    Compound BThiazole ring with a carboxylic acidAnticancer
    Compound CSimilar bicyclic framework with different substituentsAnti-inflammatory

    Uniqueness

    The uniqueness of (6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate lies in its specific stereochemistry and combination of functional groups, which may confer distinct biological properties not observed in its analogs. This makes it a valuable candidate for further exploration in drug discovery and development .

    XLogP3

    3.2

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    1

    Exact Mass

    406.13511374 g/mol

    Monoisotopic Mass

    406.13511374 g/mol

    Heavy Atom Count

    29

    Dates

    Last modified: 08-15-2024

    Explore Compound Types